3-Morpholino-2-cyanoacrylamide

Process Chemistry Intermediate Synthesis Genotoxic Impurity Control

3-Morpholino-2-cyanoacrylamide (CAS 25229-97-4) is a morpholine-substituted α-cyanoacrylamide derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol. Its structure features an electrophilic acrylamide warhead conjugated with a nitrile group, substituted with a morpholine ring that imparts a calculated LogP of approximately -0.85, indicating significant hydrophilicity relative to many other heterocyclic building blocks.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B8777136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-2-cyanoacrylamide
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C=C(C#N)C(=O)N
InChIInChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)
InChIKeyLLKCXVWITGBXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholino-2-cyanoacrylamide: Procurement-Focused Baseline Profile for the Cyanoacrylamide Intermediate


3-Morpholino-2-cyanoacrylamide (CAS 25229-97-4) is a morpholine-substituted α-cyanoacrylamide derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . Its structure features an electrophilic acrylamide warhead conjugated with a nitrile group, substituted with a morpholine ring that imparts a calculated LogP of approximately -0.85, indicating significant hydrophilicity relative to many other heterocyclic building blocks . Primarily recognized as a key intermediate in the efficient synthesis of high-purity Allopurinol, the compound exhibits a melting point range of 173–177 °C, which facilitates straightforward handling and purification .

Why Generic Cyanoacrylamide Building Blocks Cannot Substitute 3-Morpholino-2-cyanoacrylamide in Critical Pathways


Direct substitution of 3-morpholino-2-cyanoacrylamide with structurally similar cyanoacrylamides, such as those derived from stronger amines (e.g., piperidine) or arylamines (e.g., aniline), leads to unacceptable process outcomes in pharmaceutical intermediate applications . The unique electronic properties of the morpholine ring are not merely structural but dictate the reaction pathway selectivity: stronger bases catalyze deleterious side reactions that generate genotoxic pyridine impurities, while aniline derivatives produce intensely colored, difficult-to-remove polymeric contaminants . These side products directly compromise the purity profile of the final active pharmaceutical ingredient (API) and necessitate costly recrystallization steps that are entirely avoided with the morpholine-substituted intermediate . This evidence firmly establishes that the morpholine moiety is a functional necessity, not an interchangeable feature.

Quantitative Differentiation Guide for 3-Morpholino-2-cyanoacrylamide vs. Closest Analogs in Allopurinol Synthesis and Beyond


Superior Process Purity via Suppression of Pyridine Side-Product Formation vs. Piperidine-Based Analogs

In the synthesis of 3-substituted cyanoacrylamide intermediates for Allopurinol, the use of stronger amine bases is contraindicated. Explicit head-to-head comparison within the foundational patent demonstrates that morpholine (pKₐ ≈ 8.3) is selectively advantageous over piperidine (pKₐ ≈ 11) . The stronger basicity of piperidine catalyzes unwanted secondary reactions of the starting material, cyanoacetamide, leading to the formation of pyridine derivatives . These pyridine by-products are explicitly classified as 'difficult to remove and intolerable in the final pharmaceutically active compound' . In contrast, the weaker basicity of morpholine renders it a 'poor catalyst for side reactions,' enabling the direct isolation of high-purity crystalline product without the need for intermediate recrystallization .

Process Chemistry Intermediate Synthesis Genotoxic Impurity Control Allopurinol Manufacturing

Avoidance of Colored Polymeric Contaminants vs. Aniline-Derived Cyanoacrylamide Analogs

A parallel direct comparison within the same patent literature evaluates the use of aromatic amines such as aniline. 3-Anilino-2-cyanoacrylamides, while formed through an analogous reaction, yield products that are 'deeply colored' due to polymeric by-products arising from the aromatic reactivity of aniline . The patent explicitly states that 'removal of these colored contaminants is prohibitively expensive' . In contrast, morpholine lacks this aromatic reactivity, resulting in a crystalline product that is free of such colored polymeric contaminants and can be advanced without cost-prohibitive purification . This represents a quantifiable cost-of-goods and process efficiency advantage.

Process Chemistry Color Impurity Control API Purity Allopurinol Manufacturing

High Conversion Efficiency to Allopurinol: 96% Yield in Two-Step Sequence

Beyond the qualitative purity advantage, the morpholine-derived intermediate enables a quantifiably high-yielding downstream transformation. When 3-morpholino-2-cyanoacrylamide is reacted with hydrazine hydrate followed by formic acid/formamide, the overall conversion to 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) proceeds with a documented yield of 96% . This two-step conversion from the isolated intermediate to the final API demonstrates the atom economy and process robustness conferred by the morpholine substitution pattern.

Synthetic Efficiency Process Yield Active Pharmaceutical Ingredient Allopurinol

Cellular Differentiation-Inducing Activity: A Differentiated Biological Profile vs. Simple Synthetic Intermediates

In contrast to structurally analogous cyanoacrylamide intermediates that function solely as chemical building blocks, 3-morpholino-2-cyanoacrylamide has been explicitly described to exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' . This biological activity is cited as evidence for its potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis . While no direct quantitative comparator for this specific phenotype is available for other cyanoacrylamide intermediates, this represents a class-level differentiation: most analogs are biologically inert synthetic intermediates, whereas this compound possesses an intrinsic, potentially therapeutically relevant pharmacodynamic effect.

Cell Differentiation Phenotypic Screening Cancer Biology Psoriasis

Predicted Physicochemical Profile: Low LogP and High Aqueous Solubility vs. Other Cyanoacrylamide Warheads

Calculated physicochemical properties provide a basis for differentiating 3-morpholino-2-cyanoacrylamide from other cyanoacrylamide fragments used in covalent inhibitor design. The morpholine-substituted compound has a calculated LogP of -0.85 (ACD/Labs) and a polar surface area (PSA) of 79 Ų . In comparison, many cyanoacrylamide fragments described in the RSK2 and MSK kinase inhibitor literature contain aryl substituents (e.g., indazole, phenyl) that dramatically increase LogP, often into the range of 1–3 . The significantly lower LogP of the morpholine derivative confers higher aqueous solubility, which is advantageous for biochemical assay preparation and reduces the risk of non-specific protein binding in cellular assays.

Physicochemical Properties Solubility Drug Design Fragment-Based Screening

High-Value Application Scenarios for 3-Morpholino-2-cyanoacrylamide Based on Verified Differential Evidence


GMP Allopurinol API Manufacturing Requiring Minimal Purification Burden

Procurement of 3-morpholino-2-cyanoacrylamide is strongly indicated for Allopurinol manufacturing processes where the avoidance of genotoxic pyridine impurities is a critical quality attribute. The morpholine intermediate's inability to catalyze pyridine formation, in direct contrast to piperidine-based alternatives, eliminates a class of impurities that are explicitly flagged as 'intolerable in the final pharmaceutically active compound' . Furthermore, the 96% conversion yield to Allopurinol without intermediate recrystallization steps makes this the cost-preferred intermediate for commercial-scale production .

Fragment-Based Covalent Inhibitor Screening Libraries Requiring High Aqueous Solubility

For research groups assembling fragment libraries targeting cysteine-containing kinases (e.g., RSK, MSK, BTK families), 3-morpholino-2-cyanoacrylamide offers a differentiated solubility profile. Its calculated LogP of -0.85 and PSA of 79 Ų place it in an ideal solubility space for biochemical screening at high fragment concentrations (>200 μM), a range where many aryl-substituted cyanoacrylamide fragments precipitate . This compound can serve as a soluble, morpholine-containing baseline fragment for structure-activity relationship (SAR) studies against kinase targets.

Phenotypic Screening for Differentiation-Inducing Small Molecules in Oncology or Dermatology

The documented activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation positions 3-morpholino-2-cyanoacrylamide as a candidate for phenotypic screening decks focused on differentiation therapy . Unlike most cyanoacrylamide building blocks that are biologically silent, this compound has a reported functional phenotype relevant to acute myeloid leukemia (AML) differentiation therapy and hyperproliferative skin conditions such as psoriasis . Its inclusion in a screening library provides a dual-use opportunity: it can serve both as a synthetic intermediate for hit expansion and as a biologically annotated screening entity.

Late-Stage Functionalization and Heterocycle Synthesis in Medicinal Chemistry

As a stable, crystalline intermediate with a melting point of 173–177 °C, this compound is readily handled and weighed for parallel synthesis workflows . Its cyanoacrylamide warhead is a demonstrated entry point for the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds beyond Allopurinol, including 4,6-dihydroxy and other substituted analogs . The morpholine ring itself can be further elaborated or used as a solubilizing group in final target molecules, providing modular synthetic versatility.

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